Open-chain Amfenac acid cyclizes spontaneously, jeopardizing API yield and purity. 7-Benzoylindolin-2-one eliminates this risk as the mandatory stable lactam precursor for Bromfenac and Nepafenac synthesis.
Procure high-purity (>98%) material from SMolecule to accelerate batch release and regulatory compliance.
7-Benzoylindolin-2-one (CAS 51135-38-7), commonly referred to as Amfenac lactam or Nepafenac Impurity D, is a critical heterocyclic building block and analytical reference standard in pharmaceutical manufacturing . Structurally, it consists of an indolin-2-one core with a benzoyl substitution at the 7-position. In industrial procurement, this compound serves a dual purpose: it is the primary stable precursor for the synthesis of ophthalmic nonsteroidal anti-inflammatory drugs (NSAIDs) such as Bromfenac and Nepafenac, and it acts as the definitive compendial reference standard for quantifying API degradation [1]. Its proven thermal stability and predictable reactivity under basic hydrolysis make it a highly processable intermediate compared to its open-chain derivatives.
Generic substitution with other benzoylindolin-2-one positional isomers (such as the 5-isomer) completely fails in the synthesis of ophthalmic NSAIDs because the 7-position substitution is an absolute requirement to generate the ortho-amino-benzoyl phenylacetic acid pharmacophore [1]. Furthermore, attempting to procure and store the downstream open-chain active acid (Amfenac) instead of the lactam results in severe process inefficiencies, as the acid is prone to spontaneous intramolecular cyclization back to the lactam during recrystallization or acidic isolation [2]. Consequently, procuring the exact 7-benzoylindolin-2-one structure is mandatory for both structural fidelity and process stability.
In the synthesis of ophthalmic NSAIDs, the open-chain active form, 2-amino-3-benzoylphenylacetic acid (Amfenac), is highly susceptible to spontaneous intramolecular cyclization under acidic isolation or recrystallization conditions [1]. Procuring 7-benzoylindolin-2-one as a stable precursor bypasses this degradation risk. The lactam remains indefinitely stable during storage and transport, and can be subjected to controlled basic hydrolysis to yield the active acid (55–71% isolated yield) immediately prior to downstream bromination or amidation [2].
| Evidence Dimension | Resistance to spontaneous intramolecular cyclization |
| Target Compound Data | 7-Benzoylindolin-2-one (100% stable during storage and standard processing) |
| Comparator Or Baseline | 2-Amino-3-benzoylphenylacetic acid (Amfenac) (Undergoes spontaneous cyclization/degradation during recrystallization) |
| Quantified Difference | Complete structural stability vs. partial degradation/yield loss |
| Conditions | Acidic isolation and standard recrystallization protocols |
Procuring the stable lactam intermediate prevents yield loss during storage and allows controlled, on-demand basic hydrolysis to the API.
The specific substitution pattern of the indolin-2-one core dictates the final pharmacological viability of the API. Hydrolysis of 7-benzoylindolin-2-one exclusively yields the ortho-amino-benzoyl phenylacetic acid skeleton required for Bromfenac and Nepafenac [1]. In contrast, using the positional isomer 5-benzoylindolin-2-one results in a para-substituted phenylacetic acid core, which completely fails to match the target COX-inhibitor pharmacophore [2].
| Evidence Dimension | Downstream API structural conformity |
| Target Compound Data | 7-Benzoylindolin-2-one (Yields 100% ortho-amino-benzoyl phenylacetic acid core) |
| Comparator Or Baseline | 5-Benzoylindolin-2-one (Yields para-substituted phenylacetic acid core) |
| Quantified Difference | 100% target pharmacophore match vs. 0% match |
| Conditions | Basic hydrolysis to target NSAID scaffold |
The 7-position benzoyl group is an absolute structural prerequisite for synthesizing the active pharmaceutical ingredients Bromfenac and Nepafenac.
7-Benzoylindolin-2-one is the primary degradation product (Impurity D) of Nepafenac and Amfenac . For regulatory compendial testing, utilizing a certified high-purity standard (≥99.8% by HPLC) of the lactam is mandatory for accurate 100% mass balance assays. Using crude or low-purity in-house synthesized lactam (<95%) introduces overlapping peaks and skews the Relative Response Factor (RRF), leading to inaccurate API purity quantification and potential batch rejection under ICH guidelines .
| Evidence Dimension | HPLC Mass Balance Accuracy |
| Target Compound Data | High-purity 7-Benzoylindolin-2-one standard (≥99.8% HPLC purity) |
| Comparator Or Baseline | Crude/in-house lactam mixtures (<95% purity) |
| Quantified Difference | Precise RRF calculation vs. skewed API purity quantification |
| Conditions | Compendial HPLC-DAD impurity profiling for Nepafenac/Bromfenac |
Regulatory compliance for ophthalmic NSAIDs requires exact quantification of Impurity D using a certified, high-purity reference material.
7-Benzoylindolin-2-one is the primary starting material for the commercial synthesis of Bromfenac and Nepafenac. Because it resists the spontaneous cyclization that plagues the open-chain Amfenac, manufacturers can store the lactam indefinitely and perform controlled basic hydrolysis immediately prior to bromination or amidation steps, ensuring maximum API yield [1].
In pharmaceutical quality control, high-purity 7-Benzoylindolin-2-one is strictly required as a reference standard (Impurity D) to validate the purity of Nepafenac and Bromfenac batches. It enables precise Relative Response Factor (RRF) calculations in HPLC-DAD mass balance assays, ensuring compliance with ICH regulatory guidelines .
Because Amfenac and its derivatives naturally degrade back into 7-benzoylindolin-2-one via intramolecular cyclization under acidic or thermal stress, the compound is a mandatory benchmark in forced degradation studies. It allows analytical chemists to accurately map the degradation kinetics and shelf-life limits of final ophthalmic formulations [1].
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